Nudiposide

Description

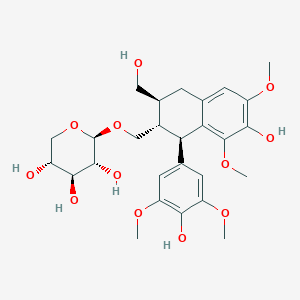

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16-,20+,22+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDZRGQRNHELQM-NHJKQUFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318474 | |

| Record name | Nudiposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62058-46-2 | |

| Record name | Nudiposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62058-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nudiposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nudiposide from Litsea glutinosa: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Litsea glutinosa, a plant with a rich history in traditional medicine, is a known source of various bioactive phytochemicals. Among these is Nudiposide, a glycosidic compound that has been reported to be present in this plant. While the complete biological profile of this compound from Litsea glutinosa is still under investigation, the presence of a diverse array of glycosides in the plant suggests its potential therapeutic importance. This technical guide provides a comprehensive overview of the discovery of this compound in Litsea glutinosa and outlines a detailed, representative protocol for its isolation, based on established methodologies for separating glycosidic compounds from this plant. Furthermore, this document presents the known physicochemical properties of this compound and discusses the broader context of the biological activities associated with glycoside-rich extracts of Litsea glutinosa.

Introduction

Litsea glutinosa (Lour.) C.B.Rob., belonging to the Lauraceae family, is an evergreen tree traditionally used in various folk medicine systems for treating a range of ailments.[1][2] Phytochemical investigations have revealed a wealth of secondary metabolites within this plant, including alkaloids, flavonoids, terpenoids, and a significant number of glycosides.[3] Glycosides, in particular, are a class of compounds of great interest to the pharmaceutical industry due to their diverse biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1, based on available data.[4] This information is crucial for its detection, isolation, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₁₂ | [4] |

| Molecular Weight | 552.6 g/mol | [4] |

| IUPAC Name | (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | [4] |

| CAS Number | 62058-46-2 | [4] |

Experimental Protocols: Isolation of Glycosides from Litsea glutinosa

The following protocol is a representative method for the isolation of glycosidic compounds from Litsea glutinosa and is adapted from the successful isolation of flavonoid glycosides from the leaves of this plant.[1] This procedure can be considered a foundational methodology for targeting this compound.

Plant Material Collection and Preparation

Fresh leaves of Litsea glutinosa are collected and authenticated by a plant taxonomist. The leaves are then washed thoroughly with water to remove any dirt and debris, followed by shade-drying for several days until they are crisp. The dried leaves are ground into a coarse powder using a mechanical grinder.[1]

Extraction

The powdered plant material (e.g., 800-1000 g) is subjected to maceration with methanol at room temperature for a period of 7 to 10 days, with occasional shaking.[1] Methanol is a solvent of choice due to its ability to extract a wide range of phytochemicals, including glycosides.[1] The extract is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[1]

Figure 1: Workflow for the extraction of phytochemicals from Litsea glutinosa.

Solvent-Solvent Partitioning

The crude methanol extract is subjected to solvent-solvent partitioning to fractionate the compounds based on their polarity. A modified Kupchan method is employed for this purpose.[1] The crude extract is dissolved in 10% aqueous methanol and then sequentially partitioned with solvents of increasing polarity, typically petroleum ether, chloroform, and ethyl acetate.[1] The resulting fractions are evaporated to dryness. The yields of each fraction should be recorded. For example, from 5 g of crude methanol extract, the following yields were obtained in a study: petroleum ether (3.2 g), chloroform (3.7 g), and ethyl acetate (1.9 g).[1] Glycosides are expected to be concentrated in the more polar fractions.

Figure 2: Solvent-solvent partitioning scheme for the fractionation of the crude extract.

Chromatographic Purification

The fraction showing the highest concentration of glycosides (typically the more polar fractions like chloroform or ethyl acetate, as determined by preliminary Thin Layer Chromatography analysis) is selected for further purification.

3.4.1. Gel Permeation Chromatography (GPC)

The selected fraction is subjected to GPC, a size-exclusion chromatography technique, to separate compounds based on their molecular size.[1]

-

Stationary Phase: Sephadex LH-20 is a common choice for this purpose.[1]

-

Column Preparation: A glass column is packed with a slurry of Sephadex in the initial mobile phase.[1]

-

Sample Loading: The dried fraction is redissolved in a small volume of the mobile phase and carefully loaded onto the top of the column.[1]

-

Elution: Elution is carried out with a solvent system, for example, a mixture of n-hexane-dichloromethane-methanol (2:5:1), with a gradient of increasing polarity.[1] Fractions are collected and monitored by TLC.

3.4.2. Preparative Thin Layer Chromatography (PTLC)

Fractions from GPC that show the presence of the target compound (as indicated by TLC analysis against a standard, if available) are further purified using PTLC.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

-

Mobile Phase: A suitable solvent system is developed based on analytical TLC to achieve good separation of the target compound from impurities.

-

Visualization: The separated bands can be visualized under UV light (if the compound is UV active) or by using a suitable staining reagent.

-

Isolation: The band corresponding to the pure compound is scraped off the plate, and the compound is eluted from the silica gel with a suitable solvent (e.g., methanol). The solvent is then evaporated to yield the purified compound.

References

Nudiposide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide is a naturally occurring lignan glycoside that has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound. While the definitive stereochemical configuration is established, this document also highlights the experimental methodologies that would be employed for its comprehensive structural elucidation and biological characterization, based on established principles in natural product chemistry.

Chemical Structure and Properties

This compound is a complex molecule with the systematic IUPAC name (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1]. Its molecular formula is C27H36O12, and it has a molecular weight of 552.58 g/mol [1]. The structure consists of a tetrahydronaphthalene lignan core linked to a xylose sugar moiety through a glycosidic bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H36O12 | [1] |

| Molecular Weight | 552.58 g/mol | --- |

| CAS Number | 62058-46-2 | [1] |

| IUPAC Name | (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | [1] |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The absolute configuration has been determined as (1R,2S,3S) for the lignan portion and (2R,3R,4S,5R) for the xylose moiety, as indicated in its IUPAC name[1]. This complex stereochemistry would be elucidated and confirmed through a combination of spectroscopic techniques and chemical methods.

Key Stereochemical Features

-

Lignan Core: The tetrahydronaphthalene ring system possesses three contiguous chiral centers at positions C-1, C-2, and C-3. The relative and absolute stereochemistry of these centers dictates the overall three-dimensional shape of the aglycone.

-

Glycosidic Linkage: The xylose sugar is attached to the lignan aglycone at the C-2 position via a β-glycosidic bond. The anomeric configuration is a critical determinant of the molecule's conformation and interactions with biological targets.

Experimental Protocols for Structure Elucidation

The following sections describe the standard experimental workflows that would be utilized to isolate and structurally characterize this compound.

Isolation of this compound

This compound has been reported to be isolated from plants of the Polygonum genus. A general workflow for its isolation from a plant source is depicted below.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis for Structure Determination

The definitive structure of this compound would be established using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound (Representative)

| Technique | Data Type | Observations |

| ¹H NMR | Chemical Shifts (δ, ppm), Coupling Constants (J, Hz) | Signals corresponding to aromatic, methoxy, benzylic, and sugar protons. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Resonances for all 27 carbon atoms, including aromatic, methoxy, and glycosidic carbons. |

| COSY | ¹H-¹H Correlations | Reveals proton-proton coupling networks within the lignan and xylose moieties. |

| HSQC | ¹H-¹³C Correlations | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C Long-Range Correlations | Establishes connectivity across quaternary carbons and the glycosidic linkage. |

| NOESY/ROESY | Through-Space ¹H-¹H Correlations | Provides information on the relative stereochemistry of the lignan core. |

| HR-MS | High-Resolution Mass | Determines the exact molecular formula. |

Note: Detailed, specific NMR peak assignments and coupling constants would be found in the primary literature reporting the original isolation of this compound.

Determination of Absolute Stereochemistry

The absolute configuration of this compound would be confirmed using chiroptical methods such as optical rotation and Electronic Circular Dichroism (ECD) spectroscopy, often in conjunction with computational chemistry.

3.3.1. Optical Rotation

The specific rotation of a chiral molecule is a fundamental physical constant. For this compound, the sign and magnitude of the specific rotation ([α]D) would be measured using a polarimeter. This experimental value would then be compared to values from literature or from computational predictions for different stereoisomers.

3.3.2. Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum of this compound would be compared with the theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum would provide strong evidence for the absolute configuration.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Nudiposide in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a complex lignan glycoside identified in plant species such as Litsea glutinosa and Berchemia floribunda, presents a scaffold of significant interest for its potential pharmacological activities.[1] Despite its discovery, the precise biosynthetic pathway responsible for its production in planta remains largely unelucidated. This technical guide synthesizes current knowledge on lignan biosynthesis to propose a putative pathway for this compound. By examining the structure of this compound, we can infer a series of enzymatic steps, from the general phenylpropanoid pathway to the specific tailoring reactions that likely culminate in its final form. This document provides a theoretical framework, including hypothesized enzymatic reactions, potential intermediates, and suggested experimental protocols to guide future research in this area. Diagrams of the proposed pathway and experimental workflows are provided to facilitate a deeper understanding.

Introduction to this compound and Lignan Biosynthesis

This compound is a tetrahydronaphthalene-type lignan glycoside. Lignans are a major class of plant secondary metabolites derived from the oxidative coupling of two phenylpropanoid units.[2][3] The biosynthesis of lignans is a branching pathway from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants.[4][5][6]

The general scheme of lignan biosynthesis can be divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of monolignol precursors from phenylalanine.[4][7][8]

-

Oxidative Coupling and Scaffold Formation: Dimerization of monolignols to form the initial lignan scaffold, often mediated by dirigent proteins and laccases or peroxidases.[7][9]

-

Tailoring Reactions: A series of enzymatic modifications including reductions, oxidations, methylations, and glycosylations that generate the vast diversity of lignan structures.[2][7]

Given the structure of this compound, it is hypothesized that its biosynthesis follows this general framework.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, leading to the formation of monolignols, which then undergo stereospecific coupling and a series of tailoring reactions to form the final glycosylated lignan.

Stage 1: Phenylpropanoid Pathway and Monolignol Synthesis

The pathway initiates with the amino acid L-phenylalanine. A series of core enzymatic reactions convert it into hydroxylated and methylated cinnamoyl-CoA esters. These are then reduced to form monolignols. Based on the substitution pattern of this compound's aromatic rings (hydroxyl and methoxy groups), coniferyl alcohol and sinapyl alcohol are the most probable precursors.

Key Enzymes in Monolignol Synthesis:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[4][7]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[4][7]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.[4][6]

-

Shikimate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): A P450 enzyme that hydroxylates the p-coumaroyl group.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT) and Caffeic Acid O-Methyltransferase (COMT): Catalyze the methylation of hydroxyl groups on the aromatic ring to form feruloyl-CoA and subsequently sinapoyl-CoA derivatives.[7]

-

Cinnamoyl-CoA Reductase (CCR): Reduces the cinnamoyl-CoA esters to their corresponding aldehydes.[8]

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces the cinnamyl aldehydes to monolignols, such as coniferyl alcohol and sinapyl alcohol.[8][10]

Caption: Putative biosynthetic pathway of this compound.

Stage 2: Oxidative Coupling and Formation of the Lignan Scaffold

Two molecules of coniferyl alcohol likely undergo stereospecific coupling to form an initial lignan such as pinoresinol. This reaction is catalyzed by a dirigent protein, which controls the stereochemistry, and a laccase or peroxidase for the oxidation.

Stage 3: Tailoring of the Lignan Scaffold and Glycosylation

Following the initial coupling, a series of tailoring reactions are necessary to form the complex tetrahydronaphthalene core of this compound. This would involve:

-

Reductions: Enzymes such as Pinoresinol-Lariciresinol Reductases (PLRs) would reduce the furan rings of pinoresinol to eventually yield secoisolariciresinol.[2]

-

Oxidation and Cyclization: Further oxidations and intramolecular cyclization events, catalyzed by putative oxidoreductases and cyclases, would form the tetrahydronaphthalene ring system. The specific enzymes for this step in this compound biosynthesis are unknown.

-

Hydroxylations and Methylations: Additional hydroxylations and methylations on the aromatic rings and side chains, likely catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, would be required to achieve the final substitution pattern of the this compound aglycone.

-

Glycosylation: The final step is the attachment of a glucose moiety to the aglycone. This is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose molecule from UDP-glucose to a hydroxyl group on the this compound aglycone.[8][11]

Quantitative Data (Hypothetical)

As no experimental data for the this compound biosynthetic pathway is currently available, the following tables are templates for the types of quantitative data that would need to be collected to validate and characterize the proposed pathway.

Table 1: Hypothetical Enzyme Kinetic Parameters

| Enzyme (Putative) | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| PAL from L. glutinosa | L-Phenylalanine | Data to be determined | Data to be determined | Data to be determined |

| C4H from L. glutinosa | Cinnamic Acid | Data to be determined | Data to be determined | Data to be determined |

| PLR-like enzyme | Pinoresinol | Data to be determined | Data to be determined | Data to be determined |

| UGT for this compound | This compound Aglycone | Data to be determined | Data to be determined | Data to be determined |

Table 2: Hypothetical Metabolite Concentrations in Litsea glutinosa Tissues

| Metabolite | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) |

| L-Phenylalanine | Data to be determined | Data to be determined | Data to be determined |

| Coniferyl Alcohol | Data to be determined | Data to be determined | Data to be determined |

| This compound Aglycone | Data to be determined | Data to be determined | Data to be determined |

| This compound | Data to be determined | Data to be determined | Data to be determined |

Proposed Experimental Protocols

To elucidate the biosynthesis of this compound, a multi-step experimental approach is proposed.

Identification of Candidate Genes

-

Transcriptome Sequencing: Perform RNA-seq on tissues of Litsea glutinosa or Berchemia floribunda that are actively producing this compound.

-

Bioinformatic Analysis: Identify candidate genes for the proposed pathway (PAL, C4H, 4CL, reductases, methyltransferases, cytochrome P450s, and UGTs) based on homology to known biosynthetic genes from other plant species.

-

Co-expression Analysis: Identify genes that are co-expressed with a known "bait" gene in the pathway (e.g., PAL) to find other potential pathway genes.

References

- 1. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 4. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 7. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Nudiposide: A Comprehensive In-Depth Technical Guide to its Biological Activity Screening

Disclaimer: As of late 2025, publicly available research specifically detailing the biological activities of Nudiposide is limited. This guide, therefore, presents a hypothetical framework for the comprehensive screening of this compound, drawing upon established experimental protocols and data presentation standards within the field of natural product drug discovery. The quantitative data herein is illustrative and intended to serve as a template for researchers.

This technical guide provides a detailed overview of a potential biological activity screening of this compound, a naturally occurring compound.[1] The content is tailored for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the therapeutic potential of novel natural products.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was investigated by assessing its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Quantitative Data

| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) | Cell Viability (%) |

| This compound | 1 | 15.2 ± 2.1 | 25.7 | >95% |

| 5 | 35.8 ± 3.5 | >95% | ||

| 10 | 48.9 ± 4.2 | >95% | ||

| 25 | 70.1 ± 5.6 | >95% | ||

| 50 | 92.5 ± 6.8 | >95% | ||

| Aminoguanidine (Positive Control) | 10 | 85.4 ± 7.2 | 12.5 | >95% |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound (1-50 µM) or the positive control, aminoguanidine, for 1 hour.

-

Inflammatory Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well and incubating for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.[2][3][4][5]

-

Cytotoxicity Assessment: Cell viability is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxic effects.[6]

Signaling Pathway

References

- 1. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of Nudiposide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of Nudiposide is not available in the current scientific literature. This technical guide provides a summary of the cytotoxic activity of extracts and other compounds isolated from Litsea glutinosa, a plant source of this compound, to offer preliminary insights into its potential bioactivity. The experimental protocols and signaling pathways described are generalized based on common practices in natural product cytotoxicity screening.

Introduction

This compound is a natural compound that has been isolated from Litsea glutinosa and Berchemia floribunda. While specific studies on its cytotoxic properties are yet to be published, the genus Litsea has been a source of various bioactive molecules with demonstrated anticancer potential. This guide consolidates the existing, albeit indirect, evidence of cytotoxicity associated with Litsea glutinosa to provide a foundational understanding for future research on this compound.

Data Presentation: Cytotoxicity of Litsea glutinosa Extracts and Isolated Compounds

The following tables summarize the available quantitative data on the cytotoxic effects of various extracts and compounds isolated from Litsea glutinosa.

| Extract/Compound | Assay Type | Cell Line(s) | Result (IC50/LC50/LD50) | Reference |

| Methanol Extract | Not Specified | Not Specified | LD50: 24.93 µg/mL | [1] |

| n-Hexane Soluble Fraction | Brine Shrimp Lethality Bioassay | Artemia salina | LC50: 30.32 µg/mL | [2][3] |

| Dichloromethane Fraction | MTS Cell Proliferation Assay | HT29, Jurkat E6-1 | Significant anti-proliferative activity (IC50 values not specified) | [1] |

| Ethyl-acetate Extract | Not Specified | HeLa | Promising cytotoxic activity (IC50 values not specified) | [1] |

| Pallidine | Cytotoxicity Assay | KB, HepG2, Lu, MCF7 | Moderate cytotoxicity (IC50 values not specified) | [1] |

| Predicentrine | Cytotoxicity Assay | KB, HepG2, Lu, MCF7 | Moderate cytotoxicity (IC50 values not specified) | [1] |

| Megastigmane Diglycoside | Cytotoxicity Assay | HL-60, SMMC-7721, A-549, MCF-7, SW480 | Inactive (IC50 > 40 µM) | [4] |

Experimental Protocols

Detailed experimental protocols for the cytotoxicity testing of this compound are not available. However, based on the studies conducted on Litsea glutinosa extracts and other natural products, the following are generalized methodologies that would be applicable for a preliminary cytotoxicity assessment of this compound.

Brine Shrimp Lethality Bioassay (BSLBA)

This is a simple, rapid, and low-cost preliminary screening method for cytotoxicity.

Methodology:

-

Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to prepare a series of concentrations.

-

Exposure: Ten to fifteen nauplii (larvae) are transferred into vials containing the test solutions. A negative control (seawater with solvent) and a positive control (a known cytotoxic agent like potassium dichromate) are included.

-

Incubation and Observation: The vials are kept under illumination for 24 hours.

-

Data Analysis: The number of dead nauplii in each vial is counted, and the LC50 (lethal concentration 50%) is determined using probit analysis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (inhibitory concentration 50%) is determined.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Caption: A generalized workflow for in vitro cytotoxicity screening of this compound.

Hypothetical Signaling Pathway for Apoptosis Induction

Given that many natural products exert their cytotoxic effects by inducing apoptosis, the following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated for this compound.

Caption: Hypothetical signaling pathways for this compound-induced apoptosis.

Conclusion and Future Directions

The preliminary data from Litsea glutinosa suggests that its chemical constituents possess cytotoxic properties against various cancer cell lines. This provides a rationale for investigating the specific cytotoxic potential of this compound. Future studies should focus on:

-

Direct Cytotoxicity Screening: Evaluating the IC50 values of pure this compound against a panel of human cancer cell lines and a non-cancerous control cell line to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms of this compound-induced cell death, including its effects on the cell cycle, apoptosis induction (caspase activation, PARP cleavage), and key signaling pathways (e.g., PI3K/Akt, MAPK).

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.

The information presented in this guide, though indirect, serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel cytotoxic agent.

References

- 1. Phytochemical Analysis and Understanding the Antioxidant and Anticancer Properties of Methanol Extract from Litsea glutinosa: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of chemical groups, and investigation of cytotoxic and antioxidant activity of Litsea glutinosa leaves, Journal of Plant Sciences, Science Publishing Group [sciencepublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Unraveling the Molecular Targets of Nudiposide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a naturally occurring compound, has garnered interest within the scientific community. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant knowledge gap regarding its specific molecular targets and mechanism of action. Despite extensive searches, no definitive studies elucidating the direct binding partners, modulated signaling pathways, or quantitative pharmacological data for this compound could be identified. This technical guide outlines the current state of knowledge and provides a roadmap for future research endeavors aimed at identifying and validating the molecular targets of this compound.

Introduction to this compound

This compound is a chemical entity with a defined structure, cataloged in chemical databases such as PubChem.[1] Its presence has been reported in certain plant species. While its chemical properties are documented, its biological activities and pharmacological effects remain largely unexplored in the public domain. The absence of published research on its molecular interactions presents a challenge for its potential development as a therapeutic agent.

Current State of Knowledge: A Void in the Literature

A thorough investigation of scientific databases, including PubMed, Scopus, and Google Scholar, as well as patent repositories, yielded no specific studies detailing the molecular targets of this compound. The search for information on this compound's biological activity, cellular effects, and pharmacological properties did not provide any concrete leads to its direct molecular interactions.

This lack of information prevents the construction of a data-driven guide on its molecular targets. Key information that is currently unavailable includes:

-

Direct Molecular Targets: The specific proteins, enzymes, receptors, or other biomolecules that this compound directly binds to.

-

Quantitative Data: Binding affinities (e.g., Kd, IC50, EC50), kinetic parameters, and other quantitative measures of interaction with any putative targets.

-

Signaling Pathways: The intracellular signaling cascades that are modulated by this compound's activity.

-

Experimental Protocols: Detailed methodologies from studies that have successfully identified and validated its molecular targets.

Proposed Future Directions: A Roadmap for Target Identification

Given the absence of data, this guide shifts focus to providing a structured approach for researchers to undertake the identification of this compound's molecular targets. The following sections outline potential experimental workflows and methodologies.

Initial Screening and Hypothesis Generation

The first step in identifying the molecular targets of this compound would involve broad-based screening to generate initial hypotheses about its biological effects.

Experimental Workflow: Initial Biological Screening

Caption: A proposed workflow for the initial screening and hypothesis generation for this compound's biological activity.

Target Identification Methodologies

Once initial biological effects are observed, more specific techniques can be employed to identify the direct molecular targets. These can be broadly categorized into affinity-based and genetic approaches.

Table 1: Comparison of Target Identification Methods

| Method Category | Specific Techniques | Principle | Advantages | Disadvantages |

| Affinity-Based | Affinity Chromatography | Immobilized this compound is used to capture interacting proteins from a cell lysate. | Identifies direct binding partners. | Requires chemical modification of this compound, which may alter its activity. |

| Drug Affinity Responsive Target Stability (DARTS) | Target proteins are stabilized against proteolysis upon ligand binding. | Does not require compound modification. | May not be suitable for all protein targets. | |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Applicable in live cells and tissues. | Requires specific antibodies for each potential target. | |

| Genetic | Yeast Three-Hybrid System | A modified yeast two-hybrid system to screen for small molecule-protein interactions. | High-throughput screening capability. | High rate of false positives. |

| CRISPR/Cas9 Screening | Genome-wide screening to identify genes that confer sensitivity or resistance to this compound. | Unbiased, genome-wide approach. | Technically demanding and requires significant bioinformatics support. |

Target Validation and Pathway Analysis

Following the identification of putative targets, validation is a critical step to confirm the biological relevance of the interaction.

Logical Relationship: Target Validation Pipeline

Caption: A logical pipeline for the validation of putative molecular targets of this compound.

Conclusion

The identification of the molecular targets of this compound is a nascent field of research. Currently, there is a conspicuous absence of published data to construct a comprehensive technical guide on its core molecular interactions. This document serves to highlight this knowledge gap and to provide a structured framework for researchers to initiate and conduct studies aimed at elucidating the molecular targets and mechanism of action of this compound. The successful identification of its targets will be a crucial first step in unlocking its potential therapeutic value. Future updates to this guide will be contingent on the publication of primary research in this area.

References

Nudiposide: A Potential Modulator of Plant Defense Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nudiposide, a lignan glycoside found in select plant species, represents a compelling yet understudied molecule within the intricate network of plant defense. While direct research on its specific role in plant immunity is nascent, its structural classification as a lignan glycoside places it within a class of secondary metabolites known for their significant contributions to defending against a variety of biotic stressors. This technical guide synthesizes the current understanding of lignans in plant defense and extrapolates a hypothetical framework for the role of this compound. It provides detailed experimental protocols for researchers seeking to investigate its bioactivity, outlines potential signaling pathways, and presents structured templates for the quantitative analysis of its effects. This document serves as a foundational resource for scientists and professionals in drug development aiming to explore the potential of this compound as a novel agent in plant protection and beyond.

Introduction to this compound and Lignan Glycosides in Plant Defense

This compound is a naturally occurring lignan glycoside.[1][2][3] Lignans are a large group of polyphenolic compounds derived from the shikimic acid pathway, which plays a central role in the biosynthesis of aromatic amino acids and numerous secondary metabolites in plants.[4][5] These compounds are known to be involved in a variety of plant processes, including growth, development, and, most notably, defense against pathogens and herbivores.[6][7]

Plant defense mechanisms are broadly categorized into constitutive defenses, which are always present, and induced defenses, which are activated upon pathogen or herbivore attack.[8] Secondary metabolites like lignans are key players in both types of defense.[6] They can act as phytoalexins (antimicrobial compounds synthesized after infection), phytoanticipins (pre-existing antimicrobial compounds), or as signaling molecules that trigger wider defense responses.[9]

Given the established role of lignan glycosides in plant immunity, it is hypothesized that this compound may contribute to a plant's defensive arsenal. This guide will explore the potential mechanisms through which this compound might exert its effects and provide the necessary tools for researchers to test these hypotheses.

Hypothetical Signaling Pathway of this compound in Plant Defense

The signaling cascades initiated upon pathogen recognition are complex and often involve a crosstalk between different hormonal pathways, primarily the salicylic acid (SA) and jasmonic acid (JA) pathways. The SA pathway is typically activated in response to biotrophic pathogens (which feed on living tissue), while the JA pathway is predominantly induced by necrotrophic pathogens (which kill host tissue and feed on the remains) and herbivorous insects.[4][6]

We propose a hypothetical model where this compound could act as an elicitor or a modulator of these defense signaling pathways.

Caption: Hypothetical signaling cascade of this compound in plant defense.

Experimental Protocols

To elucidate the role of this compound in plant defense, a series of targeted experiments are required. The following protocols provide a detailed methodology for key investigations.

Isolation and Quantification of this compound

Objective: To extract, purify, and quantify this compound from plant tissues.

Methodology:

-

Plant Material Preparation: Collect fresh plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue and grind into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction or maceration with a polar solvent such as methanol or ethanol.[10][11] The choice of solvent should be optimized based on the polarity of this compound.

-

Alternatively, modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed for higher efficiency and reduced solvent consumption.[12]

-

-

Purification:

-

The crude extract can be subjected to liquid-liquid partitioning to remove non-polar compounds.

-

Further purification can be achieved using column chromatography with a stationary phase like silica gel or Sephadex LH-20.[13]

-

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for quantification.[13]

-

A standard curve of purified this compound should be generated for accurate quantification.

-

Antimicrobial Bioassays

Objective: To assess the direct antimicrobial activity of this compound against common phytopathogens.

Methodology:

-

Pathogen Culture: Grow selected bacterial (e.g., Pseudomonas syringae, Xanthomonas campestris) and fungal (e.g., Botrytis cinerea, Fusarium oxysporum) pathogens on appropriate culture media.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Use a broth microdilution method in 96-well plates.[14]

-

Prepare a serial dilution of purified this compound in the appropriate broth.

-

Inoculate each well with a standardized suspension of the pathogen.

-

Incubate under optimal conditions and determine the MIC as the lowest concentration of this compound that inhibits visible growth.

-

-

Agar Diffusion Assay:

-

Spread a lawn of the pathogen on an agar plate.

-

Place sterile paper discs impregnated with different concentrations of this compound onto the agar surface.

-

Incubate and measure the diameter of the inhibition zone around each disc.

-

Analysis of Plant Defense Gene Expression

Objective: To determine if this compound treatment induces the expression of key defense-related genes in plants.

Methodology:

-

Plant Treatment: Treat model plants (e.g., Arabidopsis thaliana, tobacco) with a solution of this compound at various concentrations. Include a mock-treated control group.

-

RNA Extraction and cDNA Synthesis:

-

Harvest leaf tissue at different time points post-treatment (e.g., 0, 6, 12, 24 hours).

-

Extract total RNA using a suitable kit and synthesize complementary DNA (cDNA).

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using primers specific for key defense genes. Target genes should include markers for the SA pathway (e.g., PR1, ICS1) and the JA pathway (e.g., PDF1.2, VSP2).

-

Use a stable reference gene (e.g., Actin, Ubiquitin) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Quantification of Phytohormones

Objective: To measure the levels of salicylic acid and jasmonic acid in plant tissues after this compound treatment.

Methodology:

-

Sample Preparation: Harvest and freeze-dry plant tissues as described in section 3.1.

-

Hormone Extraction: Extract phytohormones using an appropriate solvent system, often containing an internal standard for accurate quantification.

-

Quantification by LC-MS/MS:

-

Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for hormone quantification.

-

Compare the hormone levels in this compound-treated plants to those in mock-treated and pathogen-infected plants.

-

Quantitative Data Presentation

The following tables are templates for presenting quantitative data obtained from the experimental protocols described above.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Phytopathogens

| Phytopathogen | MIC (µg/mL) |

| Pseudomonas syringae | [Hypothetical Value] |

| Xanthomonas campestris | [Hypothetical Value] |

| Botrytis cinerea | [Hypothetical Value] |

| Fusarium oxysporum | [Hypothetical Value] |

Table 2: Relative Expression of Defense-Related Genes in Arabidopsis thaliana 12 hours after this compound Treatment

| Gene | Treatment | Fold Change (vs. Mock) |

| PR1 (SA marker) | 10 µM this compound | [Hypothetical Value] |

| ICS1 (SA biosynthesis) | 10 µM this compound | [Hypothetical Value] |

| PDF1.2 (JA marker) | 10 µM this compound | [Hypothetical Value] |

| VSP2 (JA marker) | 10 µM this compound | [Hypothetical Value] |

Table 3: Phytohormone Levels in Arabidopsis thaliana 24 hours after this compound Treatment

| Phytohormone | Treatment | Concentration (ng/g FW) |

| Salicylic Acid | Mock | [Hypothetical Value] |

| Salicylic Acid | 10 µM this compound | [Hypothetical Value] |

| Jasmonic Acid | Mock | [Hypothetical Value] |

| Jasmonic Acid | 10 µM this compound | [Hypothetical Value] |

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for investigating the role of this compound in plant defense.

References

- 1. mdpi.com [mdpi.com]

- 2. Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]

- 8. Elicitors and priming agents initiate plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The power of the smallest: The inhibitory activity of microbial volatile organic compounds against phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Salicylic acid interacts with other plant growth regulators and signal molecules in response to stressful environments in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Spectroscopic Data of Nudiposide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a lignan glycoside with the chemical formula C₂₇H₃₆O₁₂[1], has garnered interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, along with the experimental protocols typically employed for their acquisition. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

-

IUPAC Name: (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1]

-

CAS Number: 62058-46-2[1]

-

Molecular Weight: 552.58 g/mol [1]

-

Natural Sources: this compound has been isolated from plants of the Berchemia genus, such as Berchemia floribunda, and other plant species[1].

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For a molecule with the complexity of this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is necessary for complete structural assignment. While a specific publication detailing the complete NMR data for this compound from Berchemia floribunda could not be located in the conducted search, the following table represents the expected chemical shifts based on the known structure and data from structurally similar lignan glycosides.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Aglycone Moiety | ||

| 1 | ~45.0 | ~4.8 (d) |

| 2 | ~85.0 | ~2.0 (m) |

| 3 | ~40.0 | ~2.5 (m) |

| 4 | ~30.0 | ~2.8 (m), 2.6 (m) |

| 4a | ~130.0 | |

| 5 | ~110.0 | ~6.5 (s) |

| 6 | ~150.0 | |

| 7 | ~135.0 | |

| 8 | ~150.0 | |

| 8a | ~125.0 | |

| 1' | ~135.0 | |

| 2', 6' | ~105.0 | ~6.4 (s) |

| 3', 5' | ~148.0 | |

| 4' | ~135.0 | |

| 7-OH | ~8.5 (s) | |

| 4'-OH | ~8.0 (s) | |

| 6-OCH₃ | ~56.0 | ~3.8 (s) |

| 8-OCH₃ | ~56.5 | ~3.9 (s) |

| 3',5'-OCH₃ | ~56.2 | ~3.7 (s) |

| CH₂OH | ~65.0 | ~3.6 (m), 3.4 (m) |

| Xylose Moiety | ||

| 1'' | ~104.0 | ~4.3 (d) |

| 2'' | ~75.0 | ~3.2 (m) |

| 3'' | ~78.0 | ~3.4 (m) |

| 4'' | ~71.0 | ~3.5 (m) |

| 5'' | ~67.0 | ~3.9 (dd), 3.3 (t) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M+H]⁺ | 553.2280 | Protonated molecular ion |

| [M+Na]⁺ | 575.2100 | Sodium adduct of the molecular ion |

| Fragment | 421 | Loss of the xylose moiety (132 Da) |

Note: The exact m/z values and fragmentation patterns can be influenced by the ionization technique used (e.g., ESI, MALDI).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Stretching vibration of hydroxyl groups (phenolic and alcoholic) |

| ~2930 | C-H | Stretching vibration of sp³ hybridized C-H bonds |

| ~1600, ~1510 | C=C | Aromatic ring stretching vibrations |

| ~1460 | C-H | Bending vibration of CH₂ and CH₃ groups |

| ~1270, ~1120 | C-O | Stretching vibrations of aryl-alkyl ether and alcohol C-O bonds |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR: To aid in the complete assignment of proton and carbon signals, acquire two-dimensional NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and deprotonated molecule [M-H]⁻.

-

Fragmentation Analysis: To obtain structural information, perform tandem mass spectrometry (MS/MS) experiments. Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a suitable IR-transparent window (e.g., NaCl or CaF₂).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Place the sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, spectra are collected over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to consult the primary literature reporting its isolation and to acquire experimental data on a purified sample.

References

Nudiposide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a lignan glycoside found in various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, consolidating its chemical identity, and known biological activities. It is designed to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity

This compound is a naturally occurring compound with the Chemical Abstracts Service (CAS) registry number 62058-46-2 .[1] Its chemical structure and identifiers are crucial for unambiguous identification and are summarized in the table below.

| Identifier | Value |

| CAS Number | 62058-46-2[1] |

| PubChem CID | 14521040[1] |

| Molecular Formula | C27H36O12[1] |

| Molecular Weight | 552.57 g/mol |

| InChI | InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16-,20+,22+,25-,27-/m1/s1[1] |

| InChIKey | GWDZRGQRNHELQM-NHJKQUFYSA-N[1] |

| SMILES | COC1=CC(=CC(=C1O)OC)[C@H]2--INVALID-LINK--OC)O)OC)CO">C@@HCO[C@H]4--INVALID-LINK--O)O">C@@HO[1] |

| IUPAC Name | (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1] |

Natural Sources and Isolation

This compound has been identified and isolated from several plant species, highlighting its presence in the plant kingdom. Notable sources include:

Illustrative Isolation Protocol from Tilia amurensis

The following protocol outlines a general method for the isolation of this compound from the ethyl acetate fraction of Tilia amurensis, as described in the literature.[1][2][3]

Experimental Workflow for this compound Isolation

Methodology:

-

Extraction: The dried plant material of Tilia amurensis is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Bioactivity-Guided Fractionation: The different solvent fractions are often screened for biological activity. In the case of neuroprotective studies, the EtOAc fraction has been shown to be the most potent.[1]

-

Chromatographic Separation: The bioactive EtOAc fraction is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to yield sub-fractions.

-

Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is achieved using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is often accomplished using preparative HPLC with a C18 column and a gradient of acetonitrile-water as the mobile phase.

-

-

Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.

Biological Activities and Mechanisms of Action

This compound has demonstrated promising biological activities, particularly in the areas of neuroprotection and anti-sepsis.

Neuroprotective Effects

This compound has been shown to exhibit significant neuroprotective activity against glutamate-induced oxidative stress in hippocampal HT22 cells.[1][2][3]

Experimental Protocol for Assessing Neuroprotective Activity:

-

Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Glutamate-Induced Toxicity: To induce neuronal cell death, HT22 cells are treated with glutamate.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of glutamate.

-

Cell Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength, and the cell viability is expressed as a percentage of the control group.

Quantitative Data on Neuroprotective Activity:

The neuroprotective effect of this compound is dose-dependent. In a study on glutamate-injured HT22 cells, this compound showed significant neuroprotective activities at concentrations of 10, 50, and 100 μM.[1]

| Concentration (μM) | Relative Neuroprotection (%) |

| 10 | Significant protection observed |

| 50 | Significant protection observed |

| 100 | Significant protection observed |

Signaling Pathway in Neuroprotection

Anti-Sepsis Activity

While direct and detailed studies on the anti-sepsis activity of this compound are emerging, related compounds and plant extracts containing this compound have shown potential in mitigating the inflammatory response associated with sepsis. The mechanism is often linked to the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

General Experimental Protocol for In Vivo Sepsis Model:

-

Animal Model: Sepsis is typically induced in mice by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).

-

This compound Administration: Mice are treated with this compound, either before or after the LPS challenge.

-

Monitoring: Survival rates are monitored over a specific period. Blood and tissue samples may be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and markers of organ damage.

Potential Signaling Pathway in Anti-Sepsis Activity

Future Directions

The existing research on this compound provides a strong foundation for its potential as a therapeutic agent. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its neuroprotective and anti-inflammatory effects.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies to validate the therapeutic potential of this compound in animal models of neurodegenerative diseases and sepsis.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

Conclusion

This compound is a promising natural product with demonstrated neuroprotective and potential anti-inflammatory activities. This technical guide provides a summary of the current knowledge on its chemical properties, isolation, and biological effects. Further research is warranted to fully explore its therapeutic potential and pave the way for its development as a novel therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current scientific literature on Nudiposide, a naturally occurring lignan, and its related compounds. This document consolidates available data on its chemical properties, isolation methods, and biological activities, with a focus on its potential as a therapeutic agent.

Introduction to this compound and Related Lignans

This compound is a lignan that has been identified in plant species such as Litsea glutinosa and Berchemia floribunda. Lignans are a large class of polyphenolic compounds derived from the dimerization of substituted phenylpropanoid units. They are widely distributed in the plant kingdom and have garnered significant interest from the scientific community due to their diverse and potent biological activities. These activities include antitumor, anti-inflammatory, antioxidant, and antiviral effects, making them promising candidates for drug discovery and development.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₆O₁₂ | PubChem |

| Molecular Weight | 552.6 g/mol | PubChem |

| IUPAC Name | (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | PubChem |

| CAS Number | 62058-46-2 | PubChem |

Isolation of this compound and Related Lignans

Experimental Protocol: General Bioassay-Guided Fractionation for Lignan Isolation

-

Plant Material Collection and Preparation: The relevant plant parts (e.g., leaves, stems, or roots) are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Bioassay of Fractions: Each fraction is tested for the biological activity of interest (e.g., cytotoxicity, anti-inflammatory activity).

-

Column Chromatography: The most active fraction is subjected to further separation using various column chromatography techniques, such as silica gel chromatography or Sephadex LH-20, with a gradient of solvents.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC to isolate the pure compound (this compound).

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Biological Activities of this compound and Related Lignans

While specific quantitative data for the biological activity of this compound is scarce in the reviewed literature, studies on related lignans from the Litsea genus provide valuable insights into its potential therapeutic effects.

Cytotoxic Activity

Several lignans isolated from Litsea cubeba have demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] The table below summarizes the reported IC₅₀ values.

| Lignan | Cell Line | IC₅₀ (µM) | Source |

| Dibenzylbutyrolactone Lignan 17 | HCT-116 | 0.28 - 18.47 | [1] |

| Dibenzylbutyrolactone Lignan 18 | HCT-116 | 0.28 - 18.47 | [1] |

| Dibenzylbutyrolactone Lignan 19 | HCT-116 | 0.28 - 18.47 | [1] |

| Dibenzylbutyrolactone Lignan 17 | A2780 | 0.28 - 18.47 | [1] |

| Dibenzylbutyrolactone Lignan 18 | A2780 | 0.28 - 18.47 | [1] |

| Dibenzylbutyrolactone Lignan 19 | A2780 | 0.28 - 18.47 | [1] |

| 7',9-epoxylignan with feruloyl group | NCI-H1650 | Selectively cytotoxic | [1][2] |

| 7',9-epoxylignan with cinnamoyl group | NCI-H1650 | Selectively cytotoxic | [1][2] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, A2780, NCI-H1650) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (lignans) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity

Lignans from Litsea cubeba have also been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, indicating anti-inflammatory potential.[1][3]

| Lignan | IC₅₀ (µM) for NO Inhibition | Source |

| Compound 4 | 46.8 | [1][3] |

| Compound 5 | 50.1 | [1][3] |

| Compound 6 | 58.6 | [1][3] |

| Compound 11 | 47.5 | [1][3] |

| Compound 12 | 66.5 | [1][3] |

Interestingly, a study on new lignan glycosides from the root barks of Litsea glutinosa found that these specific compounds did not inhibit LPS-induced NO production in RAW264.7 cells.[4] This highlights the structural specificity required for biological activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test lignans for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

IC₅₀ Calculation: The IC₅₀ value for NO inhibition is calculated from the concentration-response curve.

Potential Mechanism of Action: Modulation of NF-κB Signaling Pathway

Many natural products with anti-inflammatory properties exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. While there is no direct evidence yet linking this compound to this pathway, it is a plausible mechanism of action given the anti-inflammatory activity of related lignans.

The activation of the NF-κB pathway by stimuli like LPS leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. It is hypothesized that this compound, like other anti-inflammatory lignans, may inhibit this pathway, possibly by preventing the phosphorylation of IκBα by the IκB kinase (IKK) complex.

Conclusion and Future Directions

This compound, a lignan found in Litsea glutinosa and Berchemia floribunda, belongs to a class of compounds with demonstrated biological activities. While direct evidence for the bioactivity of this compound is currently limited, studies on related lignans suggest its potential as a cytotoxic and anti-inflammatory agent.

Future research should focus on:

-

Isolation and Purification: Development of a standardized and efficient protocol for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.

-

Quantitative Bioactivity Studies: Determination of the specific IC₅₀ values of this compound against a panel of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the biological activities of this compound, including its potential effects on key signaling pathways such as NF-κB.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models to assess its therapeutic potential.

The exploration of this compound and its related lignans holds promise for the discovery of novel therapeutic leads for the treatment of cancer and inflammatory diseases.

References

Nudiposide: An Obscure Aromatic Glucoside with Unexplored Potential

An In-depth Review of a Sparsely Researched Natural Product

Nudiposide, a distinct aromatic glucoside, has been identified in the botanical species Litsea glutinosa and Berchemia floribunda.[1] Despite its documented presence in these plants, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research specifically focused on this compound. While the plants themselves have been subjects of phytochemical and pharmacological investigations, this compound remains a largely uncharacterized molecule. This guide synthesizes the limited available information on this compound and, in the absence of specific data, outlines general methodologies and potential avenues for future research inspired by the study of analogous natural products.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from its entry in the PubChem database.

| Property | Value | Source |

| Molecular Formula | C27H36O12 | PubChem |

| Molecular Weight | 552.6 g/mol | PubChem |

| IUPAC Name | (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | PubChem |

| CAS Number | 62058-46-2 | PubChem |

Research History: A Notable Lack of Specific Focus

The history of this compound research is conspicuous by its brevity. While it has been identified as a constituent of Litsea glutinosa and Berchemia floribunda, dedicated studies to elucidate its specific biological activities, mechanism of action, or potential therapeutic applications are not readily found in the scientific literature. Research on these plants has often focused on the crude extracts or other more abundant or bioactive compounds.

Key Findings: Inferences from Related Research

Given the absence of direct research on this compound, we can only infer its potential from the known biological activities of the plant extracts in which it is found. It is crucial to note that these activities cannot be directly attributed to this compound without further focused investigation.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available. However, a general workflow for the study of a natural product like this compound can be proposed based on standard methodologies in phytochemistry and pharmacology.

Signaling Pathways: A Realm of Speculation